molecular formula C8H19NSi B032395 1-(Trimethylsilyl)piperidine CAS No. 3768-56-7

1-(Trimethylsilyl)piperidine

Cat. No. B032395
CAS RN: 3768-56-7
M. Wt: 157.33 g/mol
InChI Key: WLADIVUISABQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-(Trimethylsilyl)piperidine and related compounds can be synthesized from 3-chloropropionic acid, leading to derivatives that behave as cyclopropanone equivalents in reactions with nucleophiles. These derivatives are used in the formation of pyrroles, pyrrolines, and pyrrolizidines, showcasing the compound's utility in synthesizing a wide range of nitrogen-containing heterocycles (Wasserman et al., 1989).

Molecular Structure Analysis

The molecular structure of derivatives of 1-(Trimethylsilyl)piperidine, such as bis {1,1'-[1,3,5-Trimethyl-1,3-phenylenebis(methylene)]di-1H-piperidinium}tetrabromide trihydrate, has been characterized through crystallographic studies. These studies help in understanding the molecular configuration and the intermolecular relations in crystal structures, further aiding in the analysis of their chemical reactivity and properties (Pon Matheswari et al., 2022).

Chemical Reactions and Properties

1-(Trimethylsilyl)piperidine is involved in tandem N, N-Dialkylation reactions utilizing umpolung reactions and characteristics of the silyl substituent. These reactions provide a direct route to N-alkylaminoesters, pyrrolidines, piperidines, and iminodiacetate derivatives in high yields, demonstrating the compound's reactivity and utility in organic synthesis (Mizota et al., 2019).

Scientific Research Applications

Membrane Technology for Liquid-Liquid Separation

1-(Trimethylsilyl)piperidine has been involved in the development of advanced membranes for liquid-liquid separation. Specifically, poly[(1-trimethylsilyl)-1-propyne]-based membranes have shown promising applications in the pervaporation recovery of organic products from fermentation broths, such as bioethanol and biobutanol, as well as in the nanofiltration separation of organics. These membranes, prepared with certain catalysts, exhibit good chemical resistance under the conditions of separating fermentation broths, marking a significant advance in the field of membrane technology for industrial separations Volkov, Volkov, & Khotimskiǐ, 2009.

Piperidine Alkaloids in Pharmacology

The piperidine skeleton is a crucial moiety in various pharmacologically active compounds, including those derived from natural sources such as Piper spp. Piperidine alkaloids, including those structurally related to 1-(Trimethylsilyl)piperidine, have been extensively studied for their diverse medicinal properties. They have been found in several plant species, including those belonging to the Pinus genus, and are noted for their wide range of therapeutic applications, from antimicrobial to neuroprotective effects. This highlights the significance of piperidine structures in the development of new therapeutic agents Singh et al., 2021.

Drug Discovery and Development

The piperidine ring is a common feature in many pharmaceuticals due to its versatility and the broad spectrum of pharmacological activities it imparts. Research into piperazine and piperidine derivatives has yielded compounds with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This work underscores the ongoing interest in piperidine derivatives as valuable scaffolds for drug discovery and development, pointing to their potential for yielding new therapeutic agents across various disease states Rathi, Syed, Shin, & Patel, 2016.

Antimycobacterial Activity

The structural motif of piperidine has been explored for its potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Piperazine analogues, featuring the piperidine ring, have been highlighted for their promising anti-mycobacterial activities. This research offers valuable insights into the design and structure-activity relationships (SAR) of piperidine-based anti-TB molecules, suggesting a path forward for the development of safer, more selective, and cost-effective anti-mycobacterial agents Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020.

Bioactive Compound Production by Endophytes

Endophytes, microorganisms living inside plant tissues, have been identified as sources of bioactive compounds, including those related to piperidine and piperine, in plants like Piper spp. These findings suggest the potential for using endophytes in the biotechnological production of piperidine and piperine, offering a sustainable alternative to the direct extraction from plants. This approach could help meet the demand for these valuable compounds, which have applications ranging from pharmaceuticals to food preservation Mitra, Biswas, Mukherjee, Nongdam, Pandey, & Dey, 2021.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a corrosive substance and can cause severe burns and eye damage. The vapors of 1-(Trimethylsilyl)piperidine can cause respiratory irritation .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

trimethyl(piperidin-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLADIVUISABQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063175
Record name Piperidine, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)piperidine

CAS RN

3768-56-7
Record name 1-(Trimethylsilyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trimethylsilyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(Trimethylsilyl)piperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKK75P8S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.